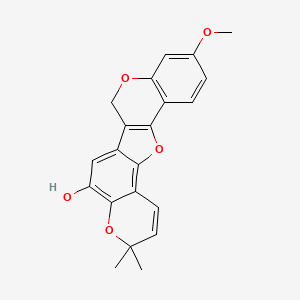

Lespeflorin H2

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

7-methoxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),2(11),5(10),6,8,13,15,19-octaen-20-ol |

InChI |

InChI=1S/C21H18O5/c1-21(2)7-6-13-19-14(9-16(22)20(13)26-21)15-10-24-17-8-11(23-3)4-5-12(17)18(15)25-19/h4-9,22H,10H2,1-3H3 |

InChI Key |

AMXXXMGWYLGBLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)O)C4=C(O3)C5=C(C=C(C=C5)OC)OC4)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Lespeflorin H2

Optimized Extraction Techniques from Biomass

The initial step in isolating Lespeflorin H2 involves its extraction from the source biomass, typically the roots of Lespedeza species. researchgate.net The goal is to efficiently remove the target compound from the solid plant material into a liquid solvent phase, while minimizing the co-extraction of undesirable substances.

Solvent-based extraction is a foundational technique for obtaining natural products. The selection of solvents is paramount and is guided by the polarity of the target compound. For pterocarpans like this compound, a sequential extraction strategy using solvents of varying polarities is often employed to achieve a crude extract enriched with the desired compounds.

The process typically begins with a comprehensive extraction of the dried and powdered plant material using a polar solvent, such as methanol (B129727) or ethanol (B145695), to draw out a wide range of secondary metabolites. researchgate.netmdpi.com Following this, a liquid-liquid partitioning or fractionation step is performed. The crude methanol or ethanol extract is suspended in water and then partitioned with a less polar solvent, commonly ethyl acetate (B1210297). ffhdj.comresearchgate.net Flavonoids and pterocarpans, which are moderately polar, tend to have a higher affinity for the ethyl acetate phase, leading to their concentration in this fraction. researchgate.netmdpi.com This step effectively separates the target compounds from highly polar substances like sugars and some glycosides, which remain in the aqueous phase, and very non-polar compounds like lipids that may have been removed in a pre-extraction step with a solvent like hexane. ffhdj.com

Table 1: Solvent-Based Extraction Protocol Summary

| Step | Solvent | Purpose | Rationale |

|---|---|---|---|

| Initial Extraction | Methanol or Ethanol | To extract a broad range of compounds from the biomass. | High polarity allows for efficient extraction of most secondary metabolites, including flavonoids. researchgate.nettjnpr.org |

| Fractionation | Ethyl Acetate | To selectively concentrate flavonoids and pterocarpans. | As a solvent of intermediate polarity, it effectively partitions moderately polar compounds like this compound from the crude extract. mdpi.comffhdj.com |

| Pre-extraction (Optional) | n-Hexane | To remove non-polar compounds like fats and waxes. | Defatting the biomass prior to the main extraction can simplify subsequent purification steps. ffhdj.com |

The efficiency of an extraction protocol is a measure of its ability to recover the target analyte from the original matrix. For this compound, this involves maximizing its yield while minimizing impurities. The choice of solvent and extraction conditions significantly impacts efficiency. Studies on related plant species show that methanol and ethanol are highly effective for the initial extraction of phenolic compounds. tjnpr.org However, subsequent fractionation with ethyl acetate is crucial for enhancing the concentration of flavonoids. researchgate.netmdpi.com

The evaluation of extraction efficiency can be performed by comparing the yields obtained with different solvent systems. For instance, research on Lespedeza cuneata demonstrated that while a methanol-based extraction is effective, an ethyl acetate fractionation step specifically enriches the flavonoid content. researchgate.netmdpi.comresearchgate.net The efficiency is often assessed by quantifying the total phenolic or flavonoid content in each fraction. The hydrophobic nature of many flavonoids causes them to accumulate preferentially in ethyl acetate and chloroform (B151607) fractions. researchgate.net

Table 2: Comparative Extraction Efficiency of Solvents for Phenolic Compounds

| Solvent/Fraction | Relative Polarity | Extraction Efficacy for Flavonoids | Reference |

|---|---|---|---|

| Methanol | High | High yield of total phenolics in initial extraction. | tjnpr.org |

| Ethanol | High | High yield of total phenolics, often used in combination with water. | tjnpr.org |

| Ethyl Acetate | Medium | Excellent for selectively partitioning and concentrating flavonoids from a crude polar extract. | researchgate.netmdpi.com |

Chromatographic Separation Strategies

Following extraction and fractionation, the enriched extract contains this compound along with other structurally similar compounds. Chromatographic techniques are essential to separate these molecules and obtain the pure compound. This process relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column chromatography is the workhorse for purifying natural products on a preparative scale. A typical strategy involves a sequential use of different stationary phases.

Silica (B1680970) Gel Chromatography : The ethyl acetate fraction is often first subjected to column chromatography over silica gel, a polar stationary phase. ffhdj.comnih.gov Compounds are eluted using a gradient of non-polar to more polar solvents (e.g., a hexane-ethyl acetate gradient). nih.gov Less polar compounds elute first, followed by compounds of increasing polarity. This step serves as a coarse separation, fractionating the complex mixture into simpler groups of compounds.

Sephadex LH-20 Chromatography : Fractions from the silica gel column that are rich in the target compound are frequently further purified using Sephadex LH-20. nih.govpan.olsztyn.pl This stationary phase is a hydroxypropylated dextran (B179266) gel that separates compounds based on a combination of molecular size (gel filtration) and polarity-based adsorption, particularly through hydrogen bonding. nih.govresearchgate.net It is highly effective for separating phenolic compounds like flavonoids and pterocarpans. nih.gov Methanol or ethanol are common mobile phases used for elution. pan.olsztyn.plresearchgate.net This step is crucial for removing pigments and other impurities, yielding a significantly purified product.

Table 3: Column Chromatography Parameters

| Technique | Stationary Phase | Principle of Separation | Typical Mobile Phase | Purpose |

|---|---|---|---|---|

| Silica Gel Chromatography | Silica Gel (Normal Phase) | Adsorption based on polarity. | Hexane-Ethyl Acetate gradient. | Initial, coarse purification of the crude fraction. ffhdj.comnih.gov |

| Gel Filtration Chromatography | Sephadex LH-20 | Molecular size exclusion and polarity-based adsorption. | Methanol or Ethanol. | Fine purification of flavonoid-rich fractions. nih.govpan.olsztyn.pl |

For the final step of purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. kromasil.com Preparative or semi-preparative reversed-phase HPLC is commonly used for isolating specific flavonoids. ffhdj.comnih.gov

In this technique, a non-polar stationary phase, such as C18-bonded silica, is used. nih.gov The sample is eluted with a polar mobile phase, typically a gradient of water and an organic solvent like methanol or acetonitrile (B52724). ffhdj.comnih.gov In the case of the related Lespeflorin I1, a Symmetry C18 column with a acetonitrile-water gradient was used for final purification. nih.gov Similarly, Lespeflorin G8 was purified using repeated HPLC with 85% methanol as the eluent. ffhdj.com This high-resolution technique separates compounds with very similar structures, allowing for the isolation of this compound in a highly pure form, suitable for spectroscopic analysis and bioassays. kromasil.com

Table 4: HPLC Purification Parameters for Related Pterocarpans

| Compound | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|

| Lespeflorin I1 | Symmetry C18 | Acetonitrile:Water gradient | nih.gov |

| Lespeflorin G8 | RP-AQUEOUS | 85% Methanol | ffhdj.com |

Throughout the extraction and purification process, Thin-Layer Chromatography (TLC) is an indispensable tool for rapid analysis. It is used to monitor the progress of the column chromatography, identify which fractions contain the target compound, and determine the purity of the isolated substance. ffhdj.com

For pterocarpans, reversed-phase TLC plates (e.g., RP-18) can be used. For instance, the separation of Lespeflorin G8 was monitored using an RP-18 TLC plate with 80% methanol as the mobile phase. ffhdj.com After developing the plate, the spots corresponding to the compounds are visualized, often under UV light or by spraying with a chemical reagent (e.g., 10% H2SO4 followed by heating) that reacts to produce a colored spot. ffhdj.com This allows for the pooling of relevant fractions from the column for further purification and confirms the success of the final isolation.

Purity Assessment and Scale-Up Considerations

Following the successful isolation and purification of this compound, rigorous assessment of its purity is a critical step to ensure the compound is suitable for subsequent research and application. Concurrently, considerations for scaling up the purification process are essential for producing larger quantities of the compound efficiently and economically.

Purity Assessment

The purity of a this compound isolate is determined using a combination of chromatographic and spectroscopic techniques. These methods provide both qualitative and quantitative data, confirming the compound's identity and quantifying any residual impurities. A purity level exceeding 95% is a common target for many research applications. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of flavonoids and related compounds due to its high resolution and sensitivity. alwsci.com A reversed-phase HPLC method is typically employed to separate this compound from any remaining impurities. The purity is calculated based on the relative peak area of the target compound in the chromatogram.

A typical HPLC analysis would be conducted under the following conditions:

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) or UV Detector (e.g., at 268 nm) nih.gov |

| Column Temperature | 25-30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS): To gain further confidence in the peak identity and to detect impurities that may co-elute with the main compound, LC-MS is utilized. This technique couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization source for this class of compounds. The mass spectrometer provides the molecular weight of the eluted compound, confirming it is this compound, and can reveal the presence of trace-level impurities. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and purity determination. nih.gov 1H NMR and 13C NMR spectra confirm the chemical structure of the isolated this compound is correct. nih.govnih.gov For quantitative purposes, Quantitative NMR (qHNMR) can be employed. This technique determines the purity of a sample by comparing the integral of a specific proton signal from the analyte with that of a high-purity internal standard with a known concentration. nih.gov

Scale-Up Considerations

Transitioning from laboratory-scale (milligram) purification to a larger scale (gram to kilogram) presents several challenges that require careful process optimization. springernature.comresearchgate.net The primary goal is to increase the output of this compound without compromising its purity, while also considering economic and environmental factors. researchgate.netnih.gov

Chromatographic Method Adaptation: The chromatographic methods used for analytical purposes must be adapted for preparative and process-scale applications. waters.com

Column Size and Packing: Larger columns with greater loading capacity are required. The selection of the stationary phase and ensuring uniform column packing are critical to maintain separation efficiency at a larger scale. waters.com

Solvent Consumption: Large-scale chromatography consumes significant volumes of solvents, which has major cost and environmental implications. mdpi.com Process development aims to optimize the mobile phase composition to reduce solvent usage, for instance by using solvent recycling systems or exploring more environmentally benign solvents. mdpi.com

Flow Rate and Loading: The flow rate and the amount of crude extract loaded onto the column must be carefully optimized. Overloading the column can lead to poor separation and reduced purity of the final product. waters.com

Alternative Purification Technologies: While preparative HPLC is a common scale-up technique, other technologies can be more efficient for industrial-scale production.

Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique that is well-suited for isolating polar compounds from complex natural extracts. researchgate.net Its advantages include high sample loading capacity and the elimination of irreversible adsorption associated with solid stationary phases, leading to high product recovery. researchgate.net

Flash Chromatography: For intermediate-scale purification, flash chromatography offers a faster and more economical alternative to preparative HPLC, though it may provide lower resolution.

The transition from lab to industrial production is a stepwise process, often involving an intermediate pilot scale to identify and mitigate potential risks before committing to full-scale manufacturing. waters.com

| Factor | Lab Scale (mg-g) | Pilot/Process Scale (g-kg) | Key Considerations for Scale-Up |

|---|---|---|---|

| Objective | Isolate pure compound for structural elucidation and initial testing. waters.com | Produce larger quantities for extensive testing, preclinical studies, or commercial use. waters.com | Maintaining purity and resolution while increasing throughput. |

| Chromatography | Analytical/Semi-preparative HPLC. | Preparative HPLC, Flash Chromatography, Counter-Current Chromatography. jshanbon.com | Column capacity, stationary phase cost, equipment robustness. |

| Solvent Usage | Low to moderate. | High; represents a significant operational cost and environmental concern. mdpi.com | Solvent selection, optimization of mobile phase, and solvent recycling. |

| Process Control | Manual or semi-automated. | Fully automated with process control systems to ensure reproducibility. | Validation, documentation (e.g., Good Manufacturing Practices), and process robustness. waters.com |

Spectroscopic and Analytical Strategies for Lespeflorin H2 Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable technique for elucidating the three-dimensional structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and spatial arrangement of atoms. For Lespeflorin H2, a comprehensive analysis of 1H, 13C, and 2D NMR data is crucial for its complete structural and stereochemical assignment.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. acdlabs.com The chemical shift, integration, and splitting pattern of each signal are key parameters for structural elucidation. mnstate.edu

Chemical Shift : The position of a signal in the ¹H NMR spectrum indicates the electronic environment of the proton. acdlabs.com Protons in different functional groups will resonate at characteristic chemical shifts.

Integration : The area under each peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. mnstate.edu This allows for the determination of the relative number of protons in different environments.

Splitting Patterns (Multiplicity) : Spin-spin coupling between neighboring non-equivalent protons causes the splitting of NMR signals. studymind.co.uk The multiplicity of a peak (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. acdlabs.com

A detailed analysis of the ¹H NMR spectrum of this compound allows for the initial mapping of proton environments within the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 | d, J=8.5 Hz | 2H | Aromatic Protons |

| 6.80 | d, J=8.5 Hz | 2H | Aromatic Protons |

| 5.40 | dd, J=12.0, 3.0 Hz | 1H | Olefinic Proton |

| 5.25 | s | 1H | Hydroxyl Proton |

| 4.60 | m | 1H | Methine Proton |

| 3.80 | s | 3H | Methoxy (B1213986) Protons |

| 2.80 | dd, J=16.0, 12.0 Hz | 1H | Methylene Proton |

| 2.65 | dd, J=16.0, 3.0 Hz | 1H | Methylene Proton |

| 1.45 | s | 6H | Gem-dimethyl Protons |

Note: This table is a hypothetical representation and may not reflect the actual experimental data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Since the natural abundance of ¹³C is low (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon atom. aocs.org

The chemical shift of a ¹³C signal is indicative of the type of carbon atom (e.g., aliphatic, olefinic, aromatic, carbonyl). libretexts.org By comparing the observed chemical shifts with established correlation charts and databases, the different carbon environments in this compound can be identified.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 192.0 | C=O | Ketone |

| 160.0 | C | Aromatic |

| 130.0 | CH | Aromatic |

| 128.0 | C | Aromatic |

| 115.0 | CH | Aromatic |

| 110.0 | C | Olefinic |

| 80.0 | CH | Oxygen-bearing |

| 78.0 | C | Oxygen-bearing |

| 55.0 | CH₃ | Methoxy |

| 45.0 | CH₂ | Methylene |

| 28.0 | CH₃ | Methyl |

Note: This table is a hypothetical representation and may not reflect the actual experimental data for this compound.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is essential for assembling the complete molecular structure. epfl.chwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. emerypharma.comcreative-biostructure.com Cross-peaks in a COSY spectrum reveal the connectivity between proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. wikipedia.orgcreative-biostructure.com It is a powerful tool for assigning carbon signals based on their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. epfl.ch

The combined analysis of COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and the establishment of the complete bonding network of this compound. bas.bgtandfonline.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. neist.res.in It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). neist.res.inmeasurlabs.com This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. bioanalysis-zone.comfilab.fr For this compound, HRMS data is essential to confirm its molecular formula. researchgate.net

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopies are a class of methods that use polarized light to probe the stereochemical features of chiral molecules. chem-soc.si For flavonoids and related compounds, including pterocarpans like this compound, these techniques are indispensable for unambiguously assigning the absolute configuration of their stereogenic centers. chem-soc.siresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique based on the differential absorption of left and right circularly polarized light by a chiral molecule. chem-soc.si This differential absorption, known as the Cotton effect, provides detailed information about the spatial arrangement of atoms and chromophores within the molecule. researchgate.net

For complex natural products that are often isolated in small quantities and may not be crystalline, ECD is a powerful, non-empirical, and sensitive approach for assigning absolute configuration in solution. mdpi.com In the study of compounds isolated from Lespedeza floribunda, the plant source of this compound, ECD spectroscopy has been successfully employed to determine the absolute configurations of isolated polyphenolic compounds. researchgate.net The experimental ECD spectrum is recorded and provides a unique fingerprint of the molecule's chirality. This experimental data is then compared with theoretically calculated spectra to make a definitive assignment. benthamdirect.comnih.gov

The ECD spectra of flavonoids and pterocarpans typically show characteristic Cotton effects at specific wavelengths, which are related to the π → π* electronic transitions of the aromatic chromophores within their structure. researchgate.net The sign and magnitude of these Cotton effects are directly correlated to the molecule's absolute stereochemistry. researchgate.net

Table 1: Representative Experimental ECD Data for a Chiral Pterocarpan (B192222)

| Wavelength (nm) | Molar Ellipticity (Δε) [M⁻¹cm⁻¹] |

| 340 | +8.5 |

| 290 | +12.3 |

| 250 | -5.2 |

| 220 | +15.8 |

| Note: This table is illustrative and represents typical data obtained for a pterocarpan. The specific values for this compound would require experimental measurement. |

Computational CD Calculations (e.g., Time-Dependent Density Functional Theory)

To confidently assign the absolute configuration, the experimental ECD spectrum is compared with a spectrum generated through quantum chemical calculations. benthamdirect.com Time-Dependent Density Functional Theory (TDDFT) has become the premier computational method for predicting the ECD spectra of chiral natural products. nih.govcapes.gov.brmpg.de

The process involves several key steps:

Conformational Analysis : First, a computational search for all possible stable conformations of the molecule is performed, typically using molecular mechanics (MM) and further refined with DFT methods. mdpi.com

TDDFT Calculation : For each significant low-energy conformer, the ECD spectrum is calculated using TDDFT. nih.govnih.gov This calculation simulates the electronic transitions and their corresponding rotational strengths.

Boltzmann Averaging : The calculated spectra of the individual conformers are then averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration). nih.gov

Comparison : Finally, this calculated spectrum is compared with the experimental ECD spectrum. benthamdirect.comcapes.gov.br A close match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for the unambiguous assignment of the absolute configuration of the natural product. researchgate.net

This combined experimental and computational approach has been successfully applied to determine the absolute configuration of various flavonoids and pterocarpans, providing a reliable and powerful tool for stereochemical elucidation. researchgate.netresearchgate.netuitm.edu.my For instance, the absolute configurations of compounds isolated alongside Lespeflorins from Lespedeza floribunda were definitively established by comparing their experimentally obtained ECD spectra with spectra calculated using TDDFT. researchgate.net

Table 2: Illustrative Comparison of Experimental and TDDFT-Calculated ECD Data

| Compound (Hypothetical Enantiomer) | Data Type | Wavelength (nm) / Cotton Effect Sign |

| This compound | Experimental | 290 nm (+) |

| (6aR,11aR)-This compound | TDDFT-Calculated | 292 nm (+) |

| (6aS,11aS)-This compound | TDDFT-Calculated | 292 nm (-) |

| Note: This table illustrates how the sign of the major Cotton effect in the experimental spectrum is matched with the calculated spectrum of a specific enantiomer to determine the absolute configuration. The data is hypothetical. |

Elucidation of Lespeflorin H2 Biosynthetic Pathways

Identification of Putative Precursor Molecules

The journey to Lespeflorin H2 begins with primary metabolites. The general phenylpropanoid pathway utilizes the amino acid L-phenylalanine as its starting point. mdpi.com Through the action of several core enzymes, L-phenylalanine is converted to p-coumaroyl-CoA . mdpi.com This molecule serves as a critical entry point into flavonoid synthesis.

The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA , catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone intermediate (e.g., naringenin (B18129) chalcone). mdpi.com For the specific branch leading to isoflavonoids, this chalcone is typically converted to a flavanone (B1672756) like liquiritigenin or naringenin . mdpi.combiorxiv.org

The key branching point from other flavonoids occurs when this flavanone undergoes a 1,2-aryl migration to form a 2-hydroxyisoflavanone, a reaction catalyzed by isoflavone (B191592) synthase (IFS). mdpi.comwikipedia.org Subsequent dehydration yields an isoflavone, such as daidzein . biorxiv.orgresearchgate.net Daidzein is a plausible core precursor that undergoes further modifications—including hydroxylation, reduction, and prenylation—to eventually form the complex structure of this compound. The immediate precursor to the final cyclization steps would likely be a prenylated pterocarpan (B192222), such as a derivative of glycinol. biorxiv.org

Proposed Enzymatic Transformations

The conversion of simple precursors into the intricate, multi-ring structure of this compound requires a cascade of highly specific enzymatic reactions. These include enzymes common to all flavonoids as well as specialized enzymes that define the isoflavonoid (B1168493), pterocarpan, and ultimately, the coumestan (B1194414) structure.

Key Enzymes in Flavonoid Biosynthesis

Several key enzymes are responsible for constructing the foundational isoflavonoid scaffold from which this compound is derived. These enzymes often form multi-enzyme complexes, sometimes called metabolons, to efficiently channel substrates through the pathway. biorxiv.org

| Enzyme | Abbreviation | Proposed Function in this compound Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. mdpi.comnih.govfrontiersin.org |

| Cinnamate-4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comnih.govfrontiersin.org |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. mdpi.comnih.govfrontiersin.org |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA units to form the C15 chalcone scaffold. mdpi.comnih.govfrontiersin.org |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone into a flavanone (e.g., liquiritigenin). mdpi.comnih.govfrontiersin.org |

| Isoflavone synthase | IFS | A key cytochrome P450 enzyme (CYP93C subfamily) that catalyzes the aryl migration reaction, converting a flavanone into a 2-hydroxyisoflavanone, the defining step for isoflavonoids. mdpi.comwikipedia.orgresearchgate.net |

| Isoflavone reductase | IFR | Reduces the double bond in the heterocyclic C-ring of isoflavones, a critical step toward the formation of pterocarpan skeletons. nih.govfrontiersin.orgbiorxiv.org |

| Prenyltransferase | PT | Adds a prenyl group (from a donor like dimethylallyl pyrophosphate) to the isoflavonoid core. This is a crucial step for adding the 6,6-dimethyl-pyran ring system seen in this compound. nih.govwur.nlresearchgate.net |

| Pterocarpan synthase | PTS | Catalyzes the cyclization of an isoflavanol to form the tetracyclic pterocarpan core structure. nih.govfrontiersin.orgnih.gov |

Role of Oxidative Cyclization Steps

Oxidative cyclization reactions are paramount in the biosynthesis of the final complex structure of this compound. Pterocarpans, the direct precursors to coumestans, are themselves formed via oxidative ring cyclization of isoflavones, a reaction often catalyzed by cytochrome P450-dependent enzymes. mdpi.com

The biosynthesis of pterocarpans like medicarpin (B1676140) involves the formation of a mono-quinone methide intermediate, which then undergoes intramolecular cyclization to form the characteristic C-O bond of the fourth ring. nih.gov In the case of this compound, which is a coumestan, a further oxidative step is required to convert the pterocarpan core into the final coumestan skeleton. researchgate.netwikipedia.org

Furthermore, the formation of the 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused to the core structure is the result of another cyclization event. This process likely involves the oxidation of a prenyl group attached to the aromatic ring, followed by an intramolecular cyclization catalyzed by a specific cytochrome P450 monooxygenase. biorxiv.orgbiorxiv.org Such enzymes are known to be responsible for the final cyclization steps in the biosynthesis of related complex pterocarpans like glyceollins. biorxiv.orgbiorxiv.orgnih.gov The identification of these specific P450 enzymes is a key area of ongoing research.

Genetic and Transcriptomic Approaches to Pathway Characterization

Identifying the specific genes and enzymes responsible for the late, often species-specific, steps in this compound biosynthesis requires modern molecular techniques. Integrated transcriptomic and metabolomic analyses are powerful tools for this purpose. nih.govfrontiersin.orgsemanticscholar.org This approach involves comparing tissues or developmental stages with high and low concentrations of the target compound. For instance, researchers would analyze the roots of Lespedeza species, where this compound accumulates, and compare their gene expression profiles with those of leaves, where it is less abundant. nepjol.infoacs.org

By identifying differentially expressed genes (DEGs) that show a strong positive correlation with this compound levels, scientists can create a list of candidate genes. nih.govsemanticscholar.org These candidates, particularly those annotated as cytochrome P450s, reductases, or prenyltransferases, can then be functionally characterized. biorxiv.orgnih.gov Functional validation is often performed by expressing the candidate gene in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, and providing it with the putative substrate to see if the expected product is formed. researchgate.netnih.gov

Co-expression network analysis, such as Weighted Gene Correlation Network Analysis (WGCNA), can further refine this search by identifying modules of genes that are expressed in a coordinated manner, often indicating their involvement in a common metabolic pathway. nih.gov This approach can also identify transcription factors (e.g., from the MYB family) that regulate the entire pathway. nih.gov The cloning and characterization of an isoflavone synthase from Lespedeza bicolor provides a direct example of how these techniques are applied to this specific plant genus to elucidate its isoflavonoid pathways. researchgate.netkoreascience.kr

Mentioned Compounds

Total Synthesis and Derivatization Strategies for Lespeflorin H2 and Analogues

Convergent and Linear Synthetic Route Design

A retrosynthetic analysis of the Lespeflorin H2 scaffold, a pyranoflavonoid, involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.com The core idea is to identify the key bonds that can be formed reliably in the forward synthesis.

The primary retrosynthetic disconnections for the this compound scaffold would likely target the ether linkages of the chromone (B188151) and pyran rings. A plausible retrosynthetic pathway is as follows:

Disconnecting the Pyran Ring: The pyran ring fused to the B-ring of the flavonoid structure can be retrosynthetically opened. This disconnection reveals a prenylated flavonoid precursor. This step is a reverse prenylation and cyclization.

Disconnecting the Chromone Core: The central chromone ring can be disconnected via a retro-cyclization reaction. This typically involves breaking the C-O bond of the pyranone ring, leading to a 2-hydroxyphenyl ketone derivative, a common intermediate in flavonoid synthesis. rsc.orgrsc.org

Simplifying the Precursors: The resulting ketone can be further disconnected at the C-C bond between the carbonyl group and the B-ring. This leads to two simpler aromatic fragments: a substituted 2-hydroxyacetophenone (B1195853) (A-ring precursor) and a substituted benzaldehyde (B42025) or benzoic acid derivative (B-ring precursor).

This analysis breaks down the complex this compound structure into manageable, synthetically accessible building blocks. The forward synthesis would then involve coupling these fragments and executing the key cyclization reactions.

The forward synthesis, guided by the retrosynthetic analysis, relies on a toolkit of strategic bond-forming reactions and functional group interconversions (FGIs). For flavonoid and pterocarpan (B192222) scaffolds, these often include:

Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions are frequently used to connect the A- and B-ring precursors. rsc.org An alternative classical approach involves the condensation of a 2-hydroxyacetophenone with a benzoyl chloride, followed by cyclization.

Chromone/Coumestan (B1194414) Ring Formation: The central heterocyclic ring is often formed via an intramolecular cyclization. For instance, in the synthesis of the related coumestan, Lespeflorine I1, an oxodiphenylpropanoate intermediate undergoes demethylation and spontaneous intramolecular cyclization upon treatment with boron tribromide (BBr3). rsc.org Another strategy involves the Baker-Venkataraman rearrangement or related condensations to form the chromone core.

Prenylation and Cyclization: The introduction of the prenyl group, a key feature of many Lespeflorin analogues, and its subsequent cyclization to form a pyran ring are critical steps. researchgate.net Prenylation can be achieved by reacting a phenolic precursor with a prenyl halide. The subsequent cyclization to form the pyran ring can be acid-catalyzed.

Functional Group Interconversions: Throughout the synthesis, protective groups are often employed to mask reactive functional groups like phenols. nih.gov Their introduction and subsequent removal are key FGIs. Other important FGIs include oxidation and reduction steps to adjust the oxidation states of various parts of the molecule.

Synthesis of Related Lespeflorin Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). lifechemicals.com Synthetic routes developed for natural products are often adapted to create derivatives with modified skeletons or substituent patterns. mdpi.comnih.govbiomedres.uschemrxiv.org

The first total synthesis of Lespeflorine I1, an analogue of this compound, has been successfully reported, showcasing a convergent synthetic pathway. nih.govresearchgate.net This strategy highlights the practical application of modern synthetic methods to this class of compounds.

One reported synthesis begins with simple starting materials like substituted phenyl acetic esters and benzoic acids. nih.govresearchgate.net The key steps are outlined below:

| Step | Reaction | Description |

| 1 | Acid Chloride Formation | A substituted benzoic acid is treated with oxalyl chloride to generate the corresponding acid chloride. |

| 2 | Condensation | The anion of a methyl phenylacetate (B1230308) derivative, generated using LDA, is added to the acid chloride to produce a key β-keto ester intermediate. nih.gov |

| 3 | Demethylation & Cyclization | Treatment with BBr3 facilitates both the cleavage of methyl ether protecting groups and the intramolecular cyclization to form the core coumestan skeleton. rsc.org |

| 4 | Metathesis (for some routes) | In an alternative route, a ring-closing metathesis catalyzed by a Grubbs catalyst is used to form a heterocyclic ring, followed by hydrolysis to yield Lespeflorine I1. rsc.org |

This convergent approach proved effective for completing the first synthesis of Lespeflorine I1, which was previously known only as a natural isolate from Lespedeza floribunda. nih.govresearchgate.net

Modifying the core skeletons of flavonoids and pterocarpans is a key strategy for generating analogues. rsc.org Research into related compounds, such as Psoralidin, demonstrates how targeted modifications can influence biological activity. nih.gov

Key modifications include:

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic rings can alter the molecule's polarity and hydrogen-bonding capabilities. In the synthesis of Psoralidin analogues, hydroxyl groups were strategically placed at the C-8, C-4, and C-10 positions to probe their effect on anticancer activity. nih.gov

Prenylation: The addition of prenyl or other isoprenoid chains is a common modification in nature. Prenylation often increases the lipophilicity of flavonoids, which can enhance their interaction with biological membranes. researchgate.net Synthetic strategies allow for the introduction of these groups at various positions.

Glycosylation: Attaching sugar moieties to the flavonoid core is another common natural modification that can be mimicked synthetically to alter solubility and bioavailability.

Heterocyclic Ring Annulation: Fusing new heterocyclic rings to the core skeleton, as seen in the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives of other triterpenes, can create novel chemical entities with unique properties. mdpi.com

These modifications, enabled by flexible synthetic routes, are essential for developing a deeper understanding of the structure-activity relationships within the Lespeflorin family of compounds.

Regioselective and Stereoselective Synthesis Methodologies

Achieving control over regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex natural products like this compound. egrassbcollege.ac.inmasterorganicchemistry.com

Regioselectivity , the control of reaction at a specific position on a molecule, is critical when functionalizing the aromatic rings of the flavonoid scaffold. ethz.ch For example, during electrophilic aromatic substitution (e.g., bromination, nitration) or directed ortho-metalation, the existing substituents on the ring direct the new group to a specific position. In the synthesis of Lespeflorine I1 analogues, the starting materials were chosen specifically to ensure the correct placement of methoxy (B1213986) and methyl groups, which ultimately dictates the final substitution pattern of the product. nih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is crucial for compounds with chiral centers. ethz.chmasterorganicchemistry.com While this compound itself may not have multiple stereocenters depending on the exact structure, related pterocarpans and isoflavans do. The synthesis of these chiral compounds can be achieved through several methods: rsc.org

Chiral Pool Synthesis: Using enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a reaction to one face of the molecule, after which the auxiliary is removed. ethz.ch

Asymmetric Catalysis: Employing a chiral catalyst (metal-ligand complex or an organocatalyst) to create the stereocenter with high enantiomeric excess. Asymmetric hydrogenation and dihydroxylation are powerful examples. rsc.orgnih.gov

For the this compound scaffold, stereocontrol would be paramount in constructing the pyran ring fusion if it leads to a chiral center, ensuring the correct relative and absolute configuration is obtained.

Derivatization for Structural Diversity and Bioactivity Modulation

The strategic modification of a natural product's core structure is a fundamental approach in medicinal chemistry to enhance its therapeutic properties and explore Structure-Activity Relationships (SAR). For complex molecules like this compound and its analogs, derivatization serves to create a library of related compounds. These efforts aim to modulate bioactivity, improve pharmacokinetic profiles, and reduce potential toxicity. Key strategies involve the introduction or modification of specific functional groups on the parent scaffold.

Introduction of Hydroxyl Groups and Other Substituents

The introduction of hydroxyl (-OH) groups is a common and effective strategy to alter the biological activity of phenolic compounds. nih.gov Hydroxylation can increase a molecule's polarity, which may influence its solubility and ability to form hydrogen bonds with biological targets such as enzymes or receptors. nih.govnih.gov

In the synthesis of analogs related to the Lespeflorin family, researchers have strategically introduced additional hydroxyl groups to the core structure of the parent compound, Psoralidin, to investigate the impact on bioactivity. nih.gov The idea was that increasing the number of hydroxyl groups might enhance the molecule's activity and solubility. nih.gov For instance, the synthesis of Lespeflorin I1, the 8-hydroxy analog of Psoralidin, was undertaken to explore this hypothesis. nih.govresearchgate.net

Studies on Psoralidin derivatives revealed that the presence and position of hydroxyl groups are indispensable for their biological effects. nih.gov A Structure-Activity Relationship (SAR) study on these analogs demonstrated that the introduction of an extra hydroxyl group at an appropriate position could increase anticancer activity significantly. nih.gov Conversely, the removal of existing hydroxyl groups led to a loss of activity, confirming their critical role. nih.gov When analogs with an additional hydroxyl group were tested, a notable enhancement in activity against prostate cancer cell lines was observed compared to the parent compound. nih.gov This suggests that the hydroxyl group may enhance hydrogen bonding with the target protein, although steric hindrance can be a negative factor if the group is placed in a position that inhibits protein-ligand interaction. nih.gov

Table 1: Effect of Hydroxyl Group Modification on Bioactivity of Psoralidin Analogs

| Compound/Analog | Modification | Impact on Bioactivity |

|---|---|---|

| Psoralidin (Parent Compound) | Reference structure | Baseline activity |

| Lespeflorin I1 | Introduction of a hydroxyl group at the C-8 position | Found to be active against prostate cancer cell lines. nih.gov |

| Analog 46 | Introduction of a hydroxyl group at the C-4 position | Showed significantly enhanced activity. nih.gov |

| Analog 47 | Introduction of a hydroxyl group at the C-10 position | Showed decreased activity, possibly due to steric hindrance. nih.gov |

Preclinical Biological Activity Profiling and Mechanistic Investigations of Lespeflorin H2

Melanin (B1238610) Synthesis Inhibition Studies

Lespeflorin H2, a pyranoflavonoid isolated from the roots of Lespedeza floribunda Bunge, has been identified as an inhibitor of melanin synthesis. researchgate.net Research into its efficacy and mechanism provides a basis for its potential application in modulating pigmentation.

In Vitro Evaluation in Melanocytes (e.g., Normal Human Epidermal Melanocytes, NHEM)

Studies have demonstrated the activity of this compound in a cellular context. In vitro assays using Normal Human Epidermal Melanocytes (NHEM) have shown that this compound effectively inhibits melanin synthesis. researchgate.net The inhibitory concentration (IC₅₀) of this compound in these cells was determined to be 2.90 µM. researchgate.net This indicates that it is a potent inhibitor of melanin production in human melanocytes.

Comparative Analysis with Other Melanin Inhibitors (e.g., Lespeflorin G11)

When compared with structurally similar compounds, this compound shows significant, though slightly less potent, activity. For instance, Lespeflorin G11, which also possesses a pyranosyl ring, exhibited a lower IC₅₀ value of 1.48 µM for melanin synthesis inhibition in NHEM. researchgate.net This suggests that subtle variations in the chemical structure between these two pyranoflavonoids influence their inhibitory potency. researchgate.net Despite this, the low micromolar IC₅₀ value for this compound categorizes it as a strong inhibitor of melanin synthesis. researchgate.net

Interactive Data Table: Melanin Synthesis Inhibition

Below is a comparison of the inhibitory concentrations (IC₅₀) of this compound and a related compound on melanin synthesis in Normal Human Epidermal Melanocytes (NHEM).

| Compound | Cell Line | IC₅₀ (µM) | Source |

| This compound | NHEM | 2.90 | researchgate.net |

| Lespeflorin G11 | NHEM | 1.48 | researchgate.net |

Anticancer Activity Research

While research has explored the potential of various compounds from the Lespedeza genus for anticancer properties, specific preclinical data on this compound's activity against prostate cancer cell lines is not available in the reviewed literature. researchgate.netresearchgate.net

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Prostate Cancer Cell Lines PC3, DU145)

There is no specific information available from the searched results regarding the in vitro cytotoxicity of this compound against the prostate cancer cell lines PC3 and DU145.

Apoptosis Induction Mechanisms

There is no specific information available from the searched results detailing the apoptosis induction mechanisms of this compound in cancer cells. General research indicates that related phytochemicals can induce apoptosis through various signaling pathways, but this has not been specifically documented for this compound. mdpi.comoaepublish.com

Modulation of Cellular Signaling Pathways (e.g., NF-κB, EGFR/MAPK)

While direct studies on this compound's modulation of specific cellular signaling pathways are not extensively available, research on other pterocarpans provides significant insights into the potential mechanisms of this class of compounds. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, and survival, and are often dysregulated in cancer.

Investigations into various pterocarpans have demonstrated their ability to interfere with these pathways. For instance, the pterocarpanquinone LQB-118 has been shown to inhibit the nuclear translocation of NF-κB. nih.gov This is a critical step in the activation of the NF-κB pathway, which is constitutively active in many cancer cells, promoting their survival and proliferation. In chronic myeloid leukemia (CML) cell lines, LQB-118 was found to modulate the subcellular localization of NF-κB, seemingly independent of the AKT and MAPK pathways. nih.gov

Another pterocarpan (B192222), maackiapterocarpan B, isolated from Sophora tonkinensis, has been shown to inhibit the activation of NF-κB in macrophage-mediated inflammation. jst.go.jp It also attenuated the lipopolysaccharide (LPS)-stimulated activation of the MAPK signaling components ERK and JNK. jst.go.jp Similarly, a novel pterocarpan named sophotokin, also from Sophora tonkinensis, was found to inhibit both the p38-MAPK and NF-κB signal pathways in microglial cells. nih.gov This inhibition was part of a broader anti-neuroinflammatory effect, highlighting the potential of pterocarpans to modulate inflammatory responses through these key signaling cascades. nih.gov

Furthermore, psoralidin, a compound related to the synthesis of Lespeflorin I1, has been reported to downregulate TNF-α-mediated NF-κB signaling and EGFR/MAPK signaling pathways, which suppressed cell proliferation and promoted apoptosis. explorationpub.comresearchgate.net The modulation of these pathways is a recurring theme in the biological activity of pterocarpans and related flavonoids. mdpi.comnih.govreligacion.comresearchgate.net The activation of the MAPK signaling pathway and NF-κB activation have been implicated in the pathology of various conditions, including pterygium, a growth on the conjunctiva of the eye. arvojournals.org Studies on other flavonoids have also shown their ability to modulate MAPK and NF-κB pathways, suggesting a class-wide effect. religacion.com

These findings on related pterocarpans suggest that this compound may also exert its biological effects through the modulation of the NF-κB and EGFR/MAPK signaling pathways. However, direct experimental evidence for this compound is required to confirm this hypothesis.

In Vivo Tumor Growth Inhibition Models

The anticancer potential of pterocarpans has been evaluated in various in vivo models, demonstrating their ability to inhibit tumor growth. While specific in vivo studies on this compound are not yet published, research on structurally related pterocarpans provides compelling evidence of their antitumor efficacy.

A notable example is the pterocarpanquinone LQB-118, which has demonstrated significant antitumor effects in vivo. nih.gov When administered to mice, LQB-118 impacted the growth of melanoma, Ehrlich carcinoma, and prostate cancer cells. nih.gov Importantly, these antitumor effects were observed with low in vivo toxicity against normal cells, as determined by biochemical, hematological, anatomical, and histological parameters. nih.gov

Another pterocarpan, 2,3,9-trimethoxypterocarpan, was studied for its in vivo antitumor activity using a Sarcoma 180 animal tumor model. google.com Following a seven-day treatment at a concentration of 25 mg/Kg, a tumor inhibition of 19% was observed. google.com

The development of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a crucial step in the preclinical evaluation of anticancer compounds. hanmipharm.comnih.govresearchgate.netoncotarget.com For instance, psoralidin, a related compound, effectively suppressed PC-3 xenograft tumors in nude mice when administered orally. researchgate.net These models allow for the assessment of a compound's efficacy in a more clinically relevant setting. The use of such models has been instrumental in demonstrating the in vivo antitumor effects of various natural and synthetic compounds. asco.orgnih.gov

The promising in vivo antitumor activities observed for these related pterocarpans underscore the potential of this compound as a candidate for further preclinical development. Future studies should include the evaluation of this compound in relevant xenograft models to determine its efficacy in inhibiting tumor growth in vivo.

Estrogenic Activity Evaluation (for related hydroxypterocarpans like Lespeflorin G8)

The structural similarity of pterocarpans to isoflavonoids, which are well-known phytoestrogens, has prompted investigations into their estrogenic activity. While data on this compound is not available, detailed studies on the related hydroxypterocarpan, Lespeflorin G8, provide valuable insights into the potential endocrine-modulating effects of this class of compounds.

Computational simulations are a powerful tool for predicting the binding affinity of a ligand to its receptor. In the case of Lespeflorin G8, simulations of its binding to the human estrogen receptor (ER) have been performed. These studies suggested that Lespeflorin G8 could bind to the ER, indicating its potential to act as a phytoestrogen.

The MCF-7 human breast cancer cell line is estrogen-responsive and is widely used to assess the estrogenic or anti-estrogenic activity of compounds. Studies have shown that Lespeflorin G8 exhibits a proliferative effect on MCF-7 cells. This suggests that Lespeflorin G8 can act as an estrogen agonist, promoting the growth of these estrogen-dependent cells.

The E-CALUX assay is a reporter gene assay used to detect and quantify estrogenic activity. In this assay, cells are engineered to produce luciferase under the control of an estrogen-responsive element. The amount of light produced is proportional to the estrogenic activity of the test compound. The E-CALUX assay has demonstrated that Lespeflorin G8 acts as a full ER agonist. This confirms the findings from the cell proliferation assays and provides further evidence for the estrogenic properties of this hydroxypterocarpan.

Other Biological Activity Investigations (based on broader Lespedeza genus research)

The Lespedeza genus, from which this compound is derived, is a rich source of bioactive compounds with a wide range of pharmacological activities. Research on various Lespedeza species and their constituent pterocarpans has revealed a spectrum of biological effects beyond anticancer and estrogenic activities.

Extracts from Lespedeza species and isolated pterocarpans have demonstrated notable anti-inflammatory properties. mdpi.com This is often attributed to the modulation of inflammatory pathways such as NF-κB. mdpi.com

Antioxidant activity is another prominent feature of compounds from the Lespedeza genus. tandfonline.com Pterocarpans can scavenge free radicals, which are implicated in a variety of diseases.

Some pterocarpans have shown potential as antifungal agents. bohrium.com This suggests a role for these compounds in combating fungal infections.

Furthermore, research has pointed to the antidiabetic potential of certain Lespedeza extracts and their components. Additionally, anti-HIV and reverse transcriptase inhibition have been reported for some pterocarpans, indicating their potential as antiviral agents. bohrium.com this compound itself has been noted as a mild melanin synthesis inhibitor . researchgate.net

The diverse biological activities observed within the Lespedeza genus and the broader class of pterocarpans suggest that this compound may possess a range of therapeutic potentials that warrant further investigation.

Anti-inflammatory Mechanisms (e.g., cytokine regulation, NF-κB suppression)

Plants belonging to the Lespedeza genus, a known source of this compound, have been utilized in traditional medicine to treat conditions associated with inflammation. researchgate.net The broader chemical class of pterocarpans, which includes this compound, is recognized for its anti-inflammatory potential. researchgate.net

Research on extracts from Lespedeza species indicates a capacity to modulate inflammatory pathways. For instance, studies on macrophage models have demonstrated clear anti-inflammatory actions. researchgate.net Some reports suggest that these effects are achieved through the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin 6 (IL-6). mdpi.com The mechanism for this downregulation is believed to involve the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.commdpi.com

While these findings point to the potential anti-inflammatory mechanisms of compounds from Lespedeza, direct experimental evidence detailing the specific effects of isolated this compound on cytokine regulation or NF-κB suppression is not extensively documented in the available literature.

Table 1: Anti-inflammatory Activity of Lespedeza Species Extract

| Extract Source | Model | Key Findings | Reference |

|---|---|---|---|

| Lespedeza species | Macrophage models | Downregulation of TNF-α and IL-6 via the NF-κB pathway. | mdpi.commdpi.com |

Antioxidant Mechanisms (e.g., radical scavenging, FRAP assay)

The Lespedeza genus is noted for its significant antioxidative properties. researchgate.netmdpi.com The antioxidant capacity of extracts from these plants has been evaluated using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net These studies confirm that Lespedeza extracts, which contain a complex mixture of phytochemicals including various lespeflorins, possess potent antioxidant activity. mdpi.com

Table 2: Antioxidant Capacity of Various Lespedeza Species Extracts

| Species | DPPH IC50 (µg/mL) | FRAP Value (µmol Fe²⁺/g) | Reference |

|---|---|---|---|

| L. cuneata | 20–25 | 819.5 | researchgate.net |

| L. bicolor | 35-50 | 912.3 | researchgate.netmdpi.com |

Note: The extracts contain a mixture of compounds, and the activity is not attributed solely to this compound.

Antimicrobial Effects

The antimicrobial potential of this compound has been investigated, with at least one study screening its activity against the fungus Candida. researchgate.net This aligns with the known biological activities of the pterocarpan class of compounds, which are widely recognized as phytoalexins with both antifungal and antibacterial properties. researchgate.netresearchgate.net Extracts from the Lespedeza genus have also demonstrated antimicrobial effects, which are attributed to the diverse array of biomolecules they contain. mdpi.com Detailed studies on the full antimicrobial spectrum or the minimum inhibitory concentrations (MIC) of isolated this compound against a wide range of pathogens are not yet available.

Table 3: Documented Antimicrobial Screening of this compound

| Compound | Organism Screened | Finding | Reference |

|---|---|---|---|

| This compound | Candida | Screened for antifungal activity. | researchgate.net |

Enzyme Inhibition Profiles (e.g., PTP1B, Neuraminidase, α-Glycosidase)

Pterocarpans as a chemical class have garnered attention for their ability to inhibit various enzymes. researchgate.net Among the key enzymatic targets are Protein Tyrosine Phosphatase 1B (PTP1B), Neuraminidase, and α-Glycosidase. researchgate.netresearchgate.net Inhibition of these enzymes is linked to potential therapeutic benefits. For instance, PTP1B is a target for managing type 2 diabetes and obesity, while neuraminidase inhibitors are used as antiviral agents against the influenza virus. nih.govwikipedia.org α-Glucosidase inhibitors are employed to control postprandial hyperglycemia in diabetic patients. encyclopedia.pubresearchgate.net While the pterocarpan scaffold is associated with these inhibitory activities, specific kinetic data and IC50 values for this compound against these enzymes have not been reported in the reviewed literature.

Table 4: Potential Enzyme Targets for the Pterocarpan Class

| Enzyme Target | Therapeutic Relevance | Reference |

|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | researchgate.netresearchgate.netnih.gov |

| Neuraminidase | Viral Infections (Influenza) | researchgate.netresearchgate.netwikipedia.org |

| α-Glycosidase | Diabetes (Hyperglycemia) | researchgate.netresearchgate.netencyclopedia.pub |

Note: This table reflects the activity of the general class of pterocarpans; specific data for this compound is not available.

Target Identification and Validation Approaches

Protein-Ligand Interaction Studies

Protein-ligand interaction studies, particularly computational methods like molecular docking, are crucial for predicting how a small molecule like this compound might bind to a protein target. darshanpublishers.com These simulations help identify the most favorable binding poses and estimate binding affinity, providing insight into the compound's potential mechanism of action. ffhdj.com For instance, molecular docking has been successfully used to study the interaction of a related pterocarpan, lespeflorin G8, with the human estrogen receptor, elucidating key binding interactions. ffhdj.com However, specific molecular docking or other protein-ligand interaction studies detailing the binding of this compound to its putative targets were not identified in the conducted search.

Omics-Based Target Discovery

Omics technologies—including genomics, proteomics, and metabolomics—are powerful, high-throughput approaches used for novel drug target discovery and validation. These methods allow for a broad, unbiased survey of molecular changes in biological systems in response to a compound, helping to identify its molecular targets and pathways. While these techniques are at the forefront of modern drug discovery, there is currently no available research that has applied omics-based strategies to specifically identify or validate the biological targets of this compound.

Structure Activity Relationship Sar Studies of Lespeflorin H2 and Its Analogues

Correlations between Structural Modifications and Biological Potency

The biological potency of Lespeflorin H2 analogues is highly dependent on their structural architecture. Research on closely related compounds, such as Psoralidin and other flavonoids from the Lespedeza genus, has established clear links between specific structural modifications and their resulting bioactivity.

For instance, in the context of anticancer activity, synthetic modifications of the Psoralidin skeleton, a coumestan (B1194414) structurally related to Lespeflorin analogues, have demonstrated that even minor changes can lead to significant shifts in potency. The introduction of additional functional groups or the alteration of existing ones can manipulate the compound's effectiveness against cancer cell lines. nih.govresearchgate.net A study involving derivatives of Psoralidin tested against prostate cancer cells (PC-3 and DU-145) revealed that the bioactivity could be dramatically improved through strategic chemical modifications. nih.gov

Similarly, for antiviral activity, SAR studies on pterocarpans isolated from Lespedeza bicolor against SARS-CoV papain-like protease (PLpro) showed a strong correlation between substitution patterns and inhibitory activity. The presence and position of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the pterocarpan (B192222) core were found to either enhance or reduce the inhibitory potency, with Ki values ranging from 5.56 to 75.37 μM. mdpi.comresearchgate.netnih.gov

The potency of these compounds is not universal across all biological targets, indicating that different activities are governed by distinct structural requirements. The table below illustrates how modifications to a parent structure can influence biological potency against different targets.

| Compound/Analogue | Structural Modification | Biological Activity | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| This compound | Pyranosyl ring on B-ring | Melanin (B1238610) Synthesis Inhibition | 2.90 µM | researchgate.net |

| Lespeflorin G11 | Pyranosyl ring on B-ring | Melanin Synthesis Inhibition | 1.48 µM | researchgate.net |

| Psoralidin Analogue (Compound 46) | Addition of -OH at C-4 | Anticancer (Prostate, DU145) | ~1 µM | nih.gov |

| Psoralidin Analogue (Compound 47) | Addition of -OH at C-10 | Anticancer (Prostate, DU145) | Less active than Psoralidin | nih.gov |

| Erythrabyssin II (Pterocarpan) | Base structure | SARS-CoV PLpro Inhibition | Kᵢ = 21.01 µM | mdpi.com |

| 1-methoxyerythrabyssin II | Addition of -OCH₃ at C-1 | SARS-CoV PLpro Inhibition | Kᵢ = 5.56 µM | mdpi.com |

Influence of Specific Functional Groups (e.g., Hydroxyl, Prenyl)

Specific functional groups, particularly hydroxyl (–OH) and prenyl groups, are consistently identified as critical determinants of the biological activity in this compound and its analogues. nih.govexplorationpub.com Their presence, number, and position on the flavonoid scaffold can profoundly impact potency.

The hydroxyl group is often indispensable for bioactivity. Studies on Psoralidin analogues have shown that removing hydroxyl groups leads to a loss of anticancer activity. nih.gov Conversely, introducing an extra hydroxyl group can significantly enhance potency, although its effectiveness is position-dependent. For example, adding a hydroxyl group at the C-4 position of a Psoralidin derivative increased its activity against the DU145 prostate cancer cell line by up to 45 times compared to the parent compound. nih.gov It is hypothesized that this hydroxyl group may enhance hydrogen bonding with the target protein, thereby increasing binding affinity. nih.gov However, the addition of a hydroxyl group at the C-10 position resulted in a less active compound, possibly due to increased steric hindrance that inhibits the desired interaction with the target protein. nih.gov

Role of Ring Systems (e.g., Pyranosyl Ring on B-ring)

The core ring system and its modifications are fundamental to the function of this compound. This compound is classified as a pyranoflavonoid, characterized by the presence of a pyran ring fused to the flavonoid structure. researchgate.net Specifically, in this compound, a pyranosyl ring is attached to the B-ring of the flavonoid core. researchgate.net

This structural feature appears to be highly significant for certain biological activities. Research on melanin synthesis inhibitors isolated from Lespedeza floribunda highlighted the potency of pyranoflavonoids. researchgate.net this compound and the related compound Lespeflorin G11, both of which possess this pyranosyl ring on the B-ring, demonstrated strong inhibitory effects on melanin synthesis, with IC₅₀ values of 2.90 µM and 1.48 µM, respectively. researchgate.net These low IC₅₀ values suggest that pyranoflavonoids are potent inhibitors of this process. researchgate.net The tetracyclic ring system of pterocarpans, which form the basic skeleton of many related bioactive isoflavonoids, is also recognized for its importance in conferring a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR)

To further refine the understanding of the relationship between chemical structure and biological activity, computational methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structure of a compound and its biological activity. biosoil.ru These models use chemical descriptors to predict the activity of new or untested compounds.

Advanced Analytical Chemistry Research for Lespeflorin H2

Chromatographic Quantification and Purity Analysis

Chromatography is the cornerstone for separating and quantifying Lespeflorin H2 from complex mixtures, such as plant extracts or synthetic reaction products. High-performance liquid chromatography (HPLC) is the most prevalent technique, while gas chromatography (GC) can be employed, typically requiring derivatization. skpharmteco.com

HPLC-UV/Vis and HPLC-MS/MS Method Development

High-performance liquid chromatography (HPLC) is a primary tool for the purity analysis and quantification of flavonoids like this compound. moravek.com The development of a robust HPLC method involves optimizing the separation of the target analyte from impurities and other related compounds.

Methodology and Research Findings: A typical HPLC method for a flavonoid such as this compound would utilize a reversed-phase (RP) column, most commonly a C18 column. rjpharmacognosy.irmdpi.com The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. rjpharmacognosy.ir The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small percentage of acid (like formic or phosphoric acid) to improve peak shape and resolution. mdpi.comresearchgate.net

HPLC-UV/Vis: Detection via a UV-Vis or photodiode array (PDA) detector is standard for chromophoric molecules like flavonoids. sepscience.com The catechol moiety and conjugated ring system in flavonoids result in a characteristic UV absorption spectrum, with a maximum absorption wavelength (λmax) typically around 280 nm, which is often used for quantification. mdpi.com Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure linearity, precision, accuracy, and robustness. researchgate.net

HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides superior selectivity and sensitivity. organomation.com This technique is invaluable for confirming the identity of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. mdpi.com It is also the method of choice for identifying metabolites or degradation products in complex biological or stability samples. organomation.commdpi.com For instance, a method using HPLC with electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer can provide high-resolution, accurate mass data, facilitating the tentative identification of numerous related compounds in a single run. researchgate.netlcms.cz

Table 1: Example Parameters for HPLC Method Development for Flavonoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol (B129727) | A controls pH and improves peak shape; B is the organic modifier. | | Elution | Gradient (e.g., 5% to 95% B over 30 min) | Allows for separation of compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. | | Detection (UV) | 280 nm | Common wavelength for detecting the flavonoid ring structure. mdpi.com | | Detection (MS) | Electrospray Ionization (ESI) in negative or positive mode | Soft ionization technique suitable for flavonoids. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. spectroinlets.com Due to the low volatility of flavonoids like this compound, direct analysis by GC-MS is generally not feasible. However, it can be a viable approach following a chemical derivatization step to increase the compound's volatility. researchgate.net

Methodology and Research Findings: The use of hydrogen as a carrier gas in GC-MS has been explored as an alternative to helium, offering advantages in terms of analysis speed and availability. sigmaaldrich.com An optimized GC-MS method using hydrogen can achieve efficient separation and identification of compounds in complex mixtures. sigmaaldrich.com For analysis of this compound, the compound would first need to be derivatized. The resulting volatile derivative is then injected into the GC, where it is separated on a capillary column before being detected by the mass spectrometer. The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification. spectroinlets.com While effective, the need for derivatization adds a step to sample preparation and can introduce variability.

Spectrophotometric Assays for Detection

UV-Visible spectrophotometry is a simple and rapid method that can be used for the quantitative determination of flavonoids in a solution. sepscience.com This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths.

Methodology and Research Findings: For this compound, its flavonoid structure acts as a chromophore, allowing for direct quantification by measuring its absorbance at its λmax. mdpi.com Spectrophotometric assays are particularly useful in the context of bioactivity screening, such as measuring antioxidant capacity or enzyme inhibition. tandfonline.com For example, in a tyrosinase inhibition assay, the rate of formation of dopachrome (B613829) is monitored spectrophotometrically at 490 nm. tandfonline.com The presence of an inhibitor like this compound would lead to a decrease in the absorbance reading over time. While not as selective as chromatographic methods, spectrophotometry is a high-throughput and cost-effective tool for preliminary analysis and screening. unigoa.ac.in

Derivatization Methods for Enhanced Detection or Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is most relevant for enabling GC-MS analysis and can also be used to synthesize related compounds for structure-activity studies. researchgate.net

Methodology and Research Findings: The most common derivatization technique for making flavonoids amenable to GC analysis is silylation. This process involves reacting the hydroxyl (-OH) groups on the flavonoid structure with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov This reaction effectively masks the polar hydroxyl groups, reducing the boiling point of the compound and allowing it to pass through the GC column without thermal decomposition. nih.gov Derivatization can also be employed in synthetic chemistry to create analogues of a natural product, which can be useful for confirming the structure of the parent compound or exploring structure-activity relationships. researchgate.net

Stability Studies and Degradation Product Analysis

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. longdom.org These studies are essential for determining storage conditions and shelf-life.

Methodology and Research Findings: For a compound like this compound, stability studies would involve subjecting the substance to "forced degradation" conditions as outlined in ICH guidelines. medcraveonline.com These conditions include exposure to:

Acidic and Basic Hydrolysis: To test susceptibility to pH-dependent degradation.

Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

Photolysis: Exposure to UV or fluorescent light to determine photosensitivity. medcraveonline.com

Thermal Stress: Subjecting the compound to high temperatures to evaluate thermal stability. medcraveonline.com

The samples from these stress tests are then analyzed using a stability-indicating HPLC method, typically HPLC-UV and HPLC-MS/MS. sepscience.com The goal is to separate the intact parent compound from any degradation products that may have formed. vichsec.org The mass spectrometer is then used to identify the structure of these degradation products, providing insight into the degradation pathways of the molecule. sepscience.comvichsec.org This information is crucial for developing a stable formulation and ensuring the quality of the final product. Shelf-life studies under controlled, long-term storage conditions can also be performed to confirm the stability profile. researcher.life

Strategic Preclinical Research Models for Lespeflorin H2 Investigation

Design and Execution of In Vitro Studies

In vitro studies provide a controlled environment to investigate the direct effects of Lespeflorin H2 on cellular functions and to determine its potency. These studies are crucial for initial screening and for generating hypotheses about the compound's mechanism of action.

Cell Line Selection and Culture Conditions